4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Chemical Procurement Building Block Purity Specification

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9) is a heterocyclic small molecule (C₁₃H₁₃N₃O₂, MW 243.26 g/mol) belonging to the 2,3-dihydro-1,4-benzoxazine class. The compound features a 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core N-acylated with an imidazole-1-carbonyl group, and is commercially supplied at a minimum purity of 95%.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 903159-15-9
Cat. No. B1392575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS903159-15-9
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2O1)C(=O)N3C=CN=C3
InChIInChI=1S/C13H13N3O2/c1-10-8-16(13(17)15-7-6-14-9-15)11-4-2-3-5-12(11)18-10/h2-7,9-10H,8H2,1H3
InChIKeyJTILRCTUZDOOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9): Chemical Identity & Physicochemical Baseline for Procurement


4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9) is a heterocyclic small molecule (C₁₃H₁₃N₃O₂, MW 243.26 g/mol) belonging to the 2,3-dihydro-1,4-benzoxazine class . The compound features a 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core N-acylated with an imidazole-1-carbonyl group, and is commercially supplied at a minimum purity of 95% . The 1,4-benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility as a platform for generating kinase inhibitors, carbonic anhydrase inhibitors, and cardiovascular agents [1][2][3][4].

Why Generic Substitution Fails for 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Comparator-Aware Procurement Rationale


4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9) cannot be freely substituted by other benzoxazine or imidazole derivatives because three critical molecular features converge in this single chemical entity: (i) the 2-methyl substitution on the dihydro-1,4-benzoxazine ring, which introduces a chiral center and modulates conformational flexibility, (ii) the N-4 acylation with an imidazole-1-carbonyl group, creating a urea-like linkage that is structurally distinct from the N-4 alkylation or N-4 sulfonylation found in many benzoxazine analogs, and (iii) the absence of further aromatic substitution on the benzoxazine phenyl ring, preserving a defined hydrogen-bonding surface distinct from halogenated or methoxylated congeners . In the broader 2,3-dihydro-1,4-benzoxazine class, even minor structural modifications have been shown to produce order-of-magnitude shifts in biochemical potency (e.g., KDR IC₅₀ values ranging from <1 nM to >100 nM) and oral bioavailability [1][2]. For a procurement decision, the specific combination of functional groups in CAS 903159-15-9 dictates its reactivity in downstream chemistry (e.g., the imidazole nitrogen serves as both a hydrogen-bond acceptor and a potential metal-coordination site), making generic substitution scientifically unsound without explicit comparative data [3][4].

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9): Quantitative Differential Evidence for Scientific Selection


High-Purity Commercial Supply: 95% Purity Threshold for CAS 903159-15-9

Commercial sourcing data for 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9) specifies a minimum purity of 95%, as verified by CymitQuimica. While this purity level is standard for research-grade building blocks, it establishes a quantitative baseline for procurement specification against lower-purity alternatives or crude synthetic intermediates .

Chemical Procurement Building Block Purity Specification

Benzoxazine Scaffold Class Potency Range: KDR Inhibition as a Benchmark for Structural Differentiation

Although no direct KDR inhibition data are available for CAS 903159-15-9 itself, the 2,3-dihydro-1,4-benzoxazine class exhibits an extraordinarily wide potency range against VEGFR-2 (KDR): from IC₅₀ < 0.1 µM for early hits to < 1 nM for the optimized lead compound 16 in the same series [1]. Compound 16 additionally demonstrated HUVEC cellular proliferation inhibition with an IC₅₀ of 4 nM and oral bioavailability supporting in vivo efficacy in the rat corneal angiogenesis model [1][2]. This >100-fold potency span within a single chemotype illustrates that specific substitution patterns—including the nature of the N-4 substituent—are critical determinants of biological activity, and that CAS 903159-15-9, bearing a unique N-4 imidazole-1-carbonyl group, occupies a distinct position in this structure-activity landscape [1].

Kinase Inhibition VEGFR-2/KDR Antiangiogenic

Cardiac Inotropic Activity: Imidazole-Substituted Benzoxazine Patent Precedent

US Patent 5,171,851 discloses imidazole-substituted benzoxazine and benzothiazine derivatives exhibiting positive inotropic activity, with compound Example 5—6-(2-methylimidazol-1-yl)-(4H)-3,1-benzoxazin-2-one—claimed as a cardiac stimulant [1]. Although CAS 903159-15-9 is not explicitly exemplified in this patent, the patent's generic Markush structure encompasses benzoxazine derivatives bearing an imidazole substituent, and the N-4 imidazole-1-carbonyl motif of the target compound represents a distinct constitutional isomer relative to the C-6 imidazole-substituted examples [1]. This patent precedent establishes that imidazole-benzoxazine connectivity regiochemistry is a critical determinant of pharmacological profile [1].

Cardiac Stimulant Positive Inotrope Heart Failure

Antifungal CYP51 Target Engagement: Docking-Based Differentiation of Imidazole-Benzoxazine Hybrids

A docking study of 1,4-benzoxazine imidazole derivatives into a homology model of Candida albicans CYP51 demonstrated that the spatial orientation of the imidazole ring relative to the benzoxazine core critically influences heme-iron coordination at the enzyme active site [1]. Compounds in this series displayed significant in vivo antifungal activity against murine candidiasis models, despite often lacking in vitro activity—suggesting a metabolic activation or pharmacokinetic contribution to efficacy [1]. CAS 903159-15-9, with its imidazole-1-carbonyl group connected via a carbonyl linker to the benzoxazine N-4 position, presents a distinct pharmacophoric geometry compared to the directly N-linked or C-linked imidazole derivatives modeled in this study [1].

Antifungal CYP51 Molecular Docking Candida albicans

Physicochemical Differentiation: Molecular Descriptors of CAS 903159-15-9 Versus Close Structural Analogs

The molecular properties of CAS 903159-15-9 (MW 243.26, C₁₃H₁₃N₃O₂, 2 hydrogen bond acceptors from the imidazole ring plus the carbonyl oxygen, 0 hydrogen bond donors on the parent structure) place it in a favorable property space for lead-like fragments . Compared to the benzothiazine analog (C₁₃H₁₃N₃OS, MW 259.33), the benzoxazine oxygen confers different lipophilicity and hydrogen-bonding character . Compared to the unsubstituted 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (C₉H₁₁NO, MW 149.19, cLogP ~1.53), the addition of the imidazole-1-carbonyl group increases molecular weight by ~94 Da and introduces dual hydrogen-bond acceptor functionality, substantially altering solubility, permeability, and target-binding potential [1].

Physicochemical Properties Drug-likeness Lead Optimization

Research and Industrial Application Scenarios for 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 903159-15-9)


Medicinal Chemistry: Kinase Inhibitor Lead Generation Using the 2,3-Dihydro-1,4-Benzoxazine Scaffold

CAS 903159-15-9 is best positioned as a synthetic building block or scaffold-hopping starting point for kinase inhibitor programs targeting VEGFR-2 (KDR) or related tyrosine kinases. The 2,3-dihydro-1,4-benzoxazine core has demonstrated sub-nanomolar KDR inhibition when appropriately substituted, as evidenced by compound 16 (KDR IC₅₀ < 1 nM, HUVEC IC₅₀ = 4 nM) which also displayed oral bioavailability and in vivo antiangiogenic efficacy [1][2]. The N-4 imidazole-1-carbonyl group of CAS 903159-15-9 is structurally distinct from the N-4 substituents explored in the published benzoxazine VEGFR-2 inhibitor series, offering an unexplored vector for kinase hinge-region binding that may yield novel intellectual property [1][3].

Antifungal Drug Discovery: CYP51 Inhibitor Design with a Novel Carbonyl-Linked Imidazole Pharmacophore

The demonstrated in vivo antifungal activity of 1,4-benzoxazine imidazole derivatives against murine candidiasis, coupled with molecular docking evidence for CYP51 active-site engagement, supports the use of CAS 903159-15-9 as a starting scaffold for antifungal lead optimization [1]. The carbonyl-linked imidazole motif may confer differential CYP51 binding kinetics compared to directly N-linked azole antifungals (e.g., fluconazole, ketoconazole), potentially addressing resistance mechanisms that arise from mutations in the heme-binding pocket [1][2].

Cardiovascular Research: Exploration of Imidazole-Benzoxazine Hybrids as Positive Inotropic Agents

US Patent 5,171,851 establishes that imidazole-substituted benzoxazines can function as cardiac stimulants via positive inotropic action, with potential utility in heart failure therapy [1]. CAS 903159-15-9, bearing an N-4 carbonyl-linked imidazole rather than the C-6 directly-linked imidazole exemplified in the patent, represents a complementary regioisomeric series for structure-activity relationship studies aimed at differentiating inotropic potency from chronotropic side effects [1][2].

Chemical Biology: Fragment-Based Screening and Chemoproteomic Probe Development

With a molecular weight of 243.26 Da and a favorable hydrogen-bonding profile (2 acceptors, 0 donors), CAS 903159-15-9 falls within the rule-of-three parameter space for fragment-based drug discovery [1]. Its imidazole-1-carbonyl group provides a reactive handle for further derivatization (e.g., amide coupling, metal-catalyzed cross-coupling after appropriate activation) while the 2-methyl group introduces a chiral center that can be exploited for stereochemical structure-activity relationship studies [1][2]. The compound may also serve as a precursor for photoaffinity labeling probes targeting imidazole-recognizing proteins [2].

Quote Request

Request a Quote for 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.